molecular formula C15H17N3O3S B1393318 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one CAS No. 1325306-66-8

3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one

Cat. No. B1393318
M. Wt: 319.4 g/mol
InChI Key: NXWHHKPHAYXNFM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .


Molecular Structure Analysis

The molecular weight of “3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one” is 319.4 g/mol. The structure consists of a pyridinone derivative that belongs to the group of piperazine-based drugs.


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 220-221°C . The storage temperature is room temperature .

Scientific Research Applications

Green Chemistry and Synthesis

  • Nanocrystalline Titania-Based Catalyst : A study by Murugesan et al. (2016) explored the use of a nanocrystalline titania-based sulfonic acid material as an effective catalyst for the synthesis of pyran derivatives, emphasizing its reusability and cost-effectiveness for large-scale production (Murugesan, Gengan, & Krishnan, 2016).

Anticancer Research

  • Mannich Bases Against Prostate Cancer : Research by Demirci and Demirbas (2019) synthesized hybrid molecules starting from a compound similar to 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one. These compounds showed moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).

Synthesis and Pharmacological Studies

  • α1 Receptor Antagonist : Hon (2013) reported on the synthesis of derivatives with α1 receptor antagonistic activity. This synthesis pathway could be relevant for compounds structurally related to 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one (Hon, 2013).
  • Magnetically Separable Catalysts : A study by Zhang et al. (2016) described the creation of magnetically separable graphene oxide anchored sulfonic acid nanoparticles for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which may be relevant for the synthesis of related compounds (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).

Analgesic Isothiazolopyridines

  • Structural Characterization of Analgesic Compounds : Karczmarzyk and Malinka (2008) conducted a study on the structural characterization of analgesic isothiazolopyridines, which could be related to the structure and activity of 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one (Karczmarzyk & Malinka, 2008).

Cardioprotective Effects

RORγt Inverse Agonists

Light-Emitting Electrochemical Cells

Novel Nonopioid Analgesics

  • Development of Nonopioid Analgesics : Flouzat et al. (1993) synthesized a series of oxazolopyridin-2(3H)-ones, demonstrating the potential of piperazine derivatives as potent analgesics, offering insights into the development of nonopioid pain relievers (Flouzat, Bresson, Mattio, Bonnet, & Guillaumet, 1993).

Antifungal Activity

  • Antifungal Pyridine Derivatives : Szafrański et al. (2017) synthesized a series of pyridine-3-sulfonamide derivatives with significant antifungal activity against various Candida species, indicating the potential utility of similar compounds in antifungal applications (Szafrański, Sławiński, Kędzia, & Kwapisz, 2017).

Antimicrobial Studies

  • Synthesis of Pyridine Derivatives for Antimicrobial Use : Patel and Agravat (2009) focused on the synthesis of benzothiazole derivatives for considerable antibacterial activity, which can be relevant to the synthesis and potential applications of compounds like 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one (Patel & Agravat, 2009).

Antioxidant Research

Anticancer Agents

  • Synthesis of Tetrahydropyridine Derivatives : Redda and Gangapuram (2007) reported the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and studied their anti-cancer activities, indicating the utility of pyridine derivatives in developing anticancer agents (Redda & Gangapuram, 2007).

Efficient Synthesis Techniques

  • Potassium Carbonate-Mediated Synthesis : Grover et al. (2014) described a potassium carbonate-mediated synthesis of chromeno[4,3-c]pyrazol-4(1H)-ones, illustrating an efficient synthesis method that could be adapted for the synthesis of related compounds (Grover, Roy, & Jachak, 2014).

Novel Anticancer Activity

  • Synthesis of Phenyl Ureas with Anticancer Activity : Szafrański and Sławiński (2015) synthesized novel pyridine-3-sulfonamide derivatives and evaluated their anticancer activity, highlighting the potential of such compounds in cancer therapy (Szafrański & Sławiński, 2015).

PI3 Kinase Inhibitors

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests potential future directions for the development of compounds like “3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one”.

properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)sulfonyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-15-14(7-4-8-16-15)22(20,21)18-11-9-17(10-12-18)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWHHKPHAYXNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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